2-cyano-N'-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide is a benzohydrazone derivative containing the functional groups –CH=N–NH–C(O)–. These compounds have been intensively investigated for their coordination ability, biological and medical activities, and promising properties for analytical applications .
Preparation Methods
The synthesis of 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide typically involves the condensation reaction between cyanoacetohydrazide and 3-hydroxy-2-benzofuran-1-carbaldehyde. The reaction is usually carried out in methanol under reflux conditions
Chemical Reactions Analysis
2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oxides, hydrazine derivatives, and substituted benzohydrazones.
Scientific Research Applications
2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of nitrogen heterocycles and other complex organic molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development due to its biological activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may also inhibit certain enzymes or interact with DNA, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide include:
- 2-cyano-N’-[(2-chlorobenzylidene)acetohydrazide]
- 2-cyano-N’-[(4-dimethylaminobenzylidene)acetohydrazide] These compounds share similar structural features and undergo similar chemical reactions. 2-cyano-N’-[(3-hydroxy-2-benzofuran-1-yl)methylidene]acetohydrazide is unique due to the presence of the benzofuran moiety, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C12H9N3O3 |
---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
2-cyano-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C12H9N3O3/c13-6-5-11(16)15-14-7-10-8-3-1-2-4-9(8)12(17)18-10/h1-4,7,17H,5H2,(H,15,16) |
InChI Key |
XPKHKUBXEDJSHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NNC(=O)CC#N |
Origin of Product |
United States |
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